
copper;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. These metals are also crucial in various biological processes and are found in numerous enzymes and proteins .
准备方法
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common laboratory method involves the reaction of zinc dust with copper oxide in a hydrogen atmosphere to produce a zinc-copper couple . Another method involves the preparation of soluble salts by reacting a metal with an acid, such as the reaction of zinc with sulfuric acid to produce zinc sulfate .
Industrial Production Methods
Industrially, copper-zinc alloys are produced through processes such as cold pressing, sintering, and hot pressing . These methods involve the mechanical mixing of copper and zinc powders followed by heating to form a solid alloy. Another industrial method includes the chemical synthesis of copper-zinc tin sulfide thin films for use in solar cells .
化学反应分析
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can reduce copper ions in solution, leading to the formation of zinc ions and copper metal.
Displacement Reactions: Zinc can displace copper from its compounds, such as in the reaction between zinc and copper sulfate solution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, copper sulfate, and zinc dust. Conditions often involve aqueous solutions and controlled temperatures to facilitate the reactions.
Major Products
The major products of these reactions include zinc sulfate, copper metal, and other copper-zinc compounds depending on the specific reagents and conditions used .
科学研究应用
Copper-zinc compounds have a wide range of scientific research applications:
作用机制
The mechanism of action of copper-zinc compounds involves their interaction with biomolecules and other ligands. Copper and zinc ions can bind to DNA and proteins, influencing various biological processes. For example, copper-zinc complexes can induce apoptosis in cancer cells by activating stress pathways and inhibiting cell cycle progression . These interactions are crucial for understanding the cellular biology of these compounds and their potential therapeutic applications.
相似化合物的比较
Copper-zinc compounds can be compared with other transition metal compounds such as copper-nickel and zinc-cadmium alloys. While copper-zinc alloys (brass) are known for their excellent corrosion resistance and mechanical properties, copper-nickel alloys are valued for their high thermal and electrical conductivity . Zinc-cadmium alloys, on the other hand, are used in specialized applications such as battery electrodes due to their electrochemical properties .
Conclusion
Copper-zinc compounds are versatile materials with significant applications in various fields. Their unique properties and interactions make them valuable in scientific research, industrial applications, and potential medical therapies. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential.
属性
CAS 编号 |
12194-85-3 |
|---|---|
分子式 |
CuZn3 |
分子量 |
259.7 g/mol |
IUPAC 名称 |
copper;zinc |
InChI |
InChI=1S/Cu.3Zn |
InChI 键 |
XCNSUPLOWXLJBG-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Zn].[Zn].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


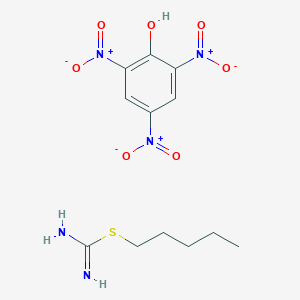
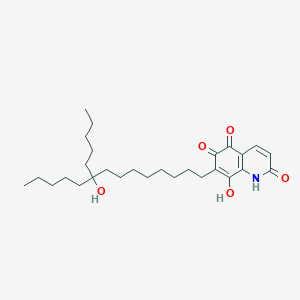
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
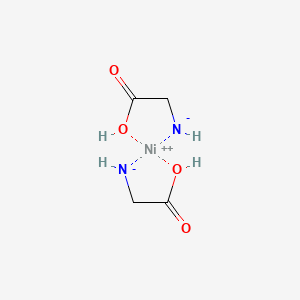

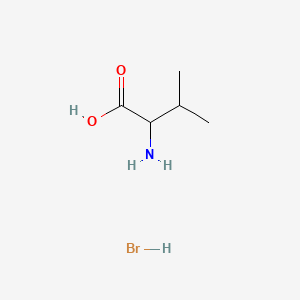



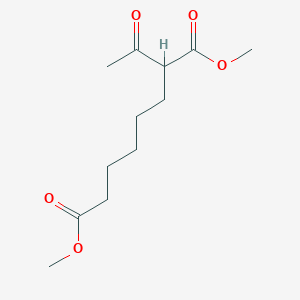
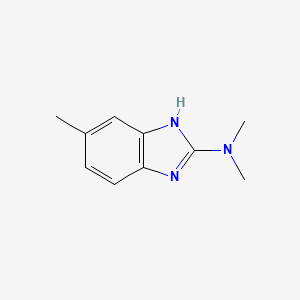
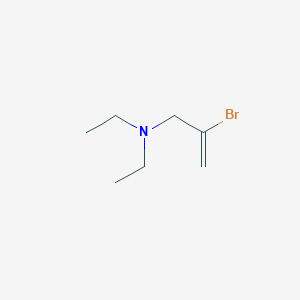
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

